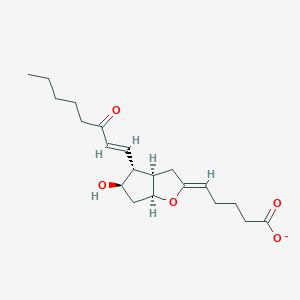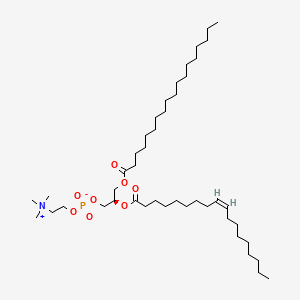
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine
説明
SOPC belongs to the subclass of naturally occurring phosphatidylcholines (PCs). It is the most abundant phospholipid in animal membranes . SOPC contains one saturated sn-1 chain and one monounsaturated sn-2 chain . It inhibits histone deacetylase 3 (HDAC3) activity and signal transducer and activator of transcription 3 (STAT3) phosphorylation and exhibits anticancer activity in chronic myelogenous leukemia (CML) K562 cells .
Synthesis Analysis
SOPC is a phosphatidylcholine 36:1 in which the phosphatidyl acyl groups at positions 1 and 2 are stearoyl and oleoyl respectively . It is a natural product found in Drosophila melanogaster, Vitis vinifera, and Saccharomyces cerevisiae .Molecular Structure Analysis
The molecule of SOPC has a hydrophilic head and a glycerol ester bonding the two hydrophobic tails, known as saturated (sn-1) and unsaturated (sn-2) chains . The double bond in the sn-2 hydrocarbon chain leads to the formation of a kink .Chemical Reactions Analysis
Aldehydes were found to be the major volatile oxidized compounds (VOCs) of SOPC . The differences in the acyl chain lengths and the interaction of the double bond in the acyl chains with the cholesterol off-plane methyl groups drive the differences in the reactions .Physical And Chemical Properties Analysis
SOPC is a phosphatidylcholine 36:1 in which the phosphatidyl acyl groups at positions 1 and 2 are stearoyl and oleoyl respectively . It is a 1-octadecanoyl-2-octadecenoyl-sn-glycero-3-phosphocholine and a 1-acyl-2-oleoyl-sn-glycero-3-phosphocholine betaine .科学的研究の応用
Model Membrane Studies
SOPC is widely used as a component in model membranes to study the properties and functions of biological membranes . These model systems help researchers understand the dynamics of lipid bilayers, which are crucial components of cell membranes.
Surfactant in Nanoparticle Preparation
Due to its amphiphilic nature, SOPC acts as a surfactant in the preparation of nanoparticles, liquid crystals, and nano-micelles . This application is significant in the field of drug delivery and material science.
Biological Process Investigations
Researchers utilize SOPC to investigate biological processes related to cell signaling and membrane bi-layer activities . Understanding these processes is essential for insights into cellular communication and function.
Liposome Formation
SOPC is used in the formation of liposomes via methods like the electroformation technique . Liposomes are spherical vesicles that have many applications, including drug delivery systems and vaccine formulations.
Phase Transition Studies
The compound is suitable for studying barotropic phase transitions using high-pressure optical methods . These studies are important for understanding the physical state changes of lipids under varying pressures and temperatures.
Dermatological Research
SOPC has been shown to relieve spontaneous atopic dermatitis and strengthen skin intercellular lipid barriers in animal models . This application is promising for developing new treatments for skin conditions.
特性
IUPAC Name |
[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,42H,6-20,22,24-41H2,1-5H3/b23-21-/t42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHVAWFAEPLPPQ-VRDBWYNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H86NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401335911 | |
| Record name | 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401335911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:0/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008038 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine | |
CAS RN |
56421-10-4 | |
| Record name | 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401335911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PC(18:0/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008038 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



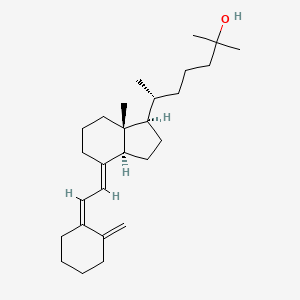

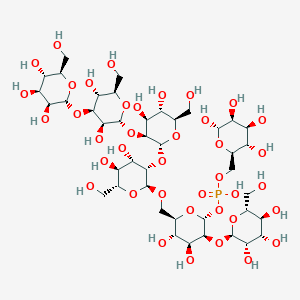


![Calix[5]pyrrole](/img/structure/B1263095.png)
![6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline-2,3-diol](/img/structure/B1263096.png)

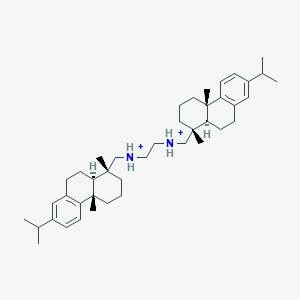
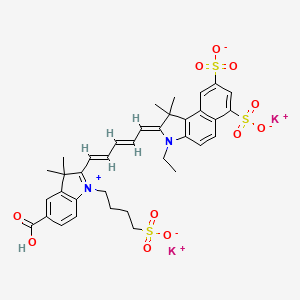
![TG(16:0/16:0/18:2(9Z,12Z))[iso3]](/img/structure/B1263103.png)

![(9Z,11E)-12-{[(1E)-hex-1-en-1-yl]oxy}dodeca-9,11-dienoic acid](/img/structure/B1263105.png)
